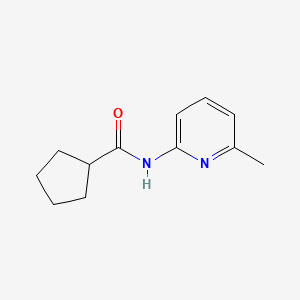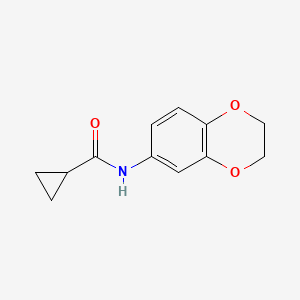
N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide, also known as SNS-032, is a small molecule inhibitor that targets cyclin-dependent kinases (CDKs). CDKs are key regulators of the cell cycle, and their dysregulation is commonly found in cancer cells. SNS-032 has shown promise as a potential anticancer agent, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide targets CDKs, specifically CDK9, which is involved in the regulation of transcription. By inhibiting CDK9, N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide blocks the transcription of genes involved in cell cycle progression and cell survival. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide has also been shown to have anti-inflammatory properties. It inhibits the production of inflammatory cytokines and chemokines, which are involved in the immune response. N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide in lab experiments is its high specificity for CDK9, which reduces the risk of off-target effects. However, N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide is not water-soluble, which may limit its use in certain assays.
Orientations Futures
There are several potential future directions for research on N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide. One area of interest is the development of more potent and selective CDK inhibitors based on the structure of N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide. Another area of research is the combination of N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide with other anticancer agents to improve its efficacy. Additionally, further studies are needed to fully understand the anti-inflammatory and neuroprotective effects of N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide.
Méthodes De Synthèse
N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide can be synthesized using a variety of methods, including the reaction of 6-methyl-2-pyridinecarboxylic acid with cyclopentanecarbonyl chloride in the presence of a base. The resulting intermediate can then be converted to N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide using a coupling reagent such as N,N'-dicyclohexylcarbodiimide.
Applications De Recherche Scientifique
N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, colon, and prostate cancer. N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-5-4-8-11(13-9)14-12(15)10-6-2-3-7-10/h4-5,8,10H,2-3,6-7H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFYCXNYZBXPQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4S*)-1-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5680224.png)
![4-(3,4-dimethylphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5680232.png)

![1-[(3-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5680243.png)
![N-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5680247.png)

![(3R*,4R*)-3-cyclopropyl-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-4-methyl-3-pyrrolidinol](/img/structure/B5680264.png)
![(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5680271.png)
![5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5680277.png)
![8-(cyclopropylmethyl)-N-(2,5-difluorophenyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5680304.png)
![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N,N-dimethylpyridin-2-amine](/img/structure/B5680308.png)
![{[3-amino-2-(methoxycarbonyl)-1-benzothien-6-yl]thio}acetic acid](/img/structure/B5680314.png)
![7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5680323.png)
![1-{2-[(6-cyclopropylpyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5680348.png)